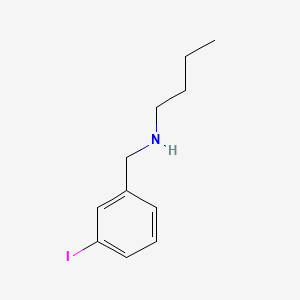![molecular formula C14H11ClN2O3 B3054524 N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide CAS No. 6088-88-6](/img/new.no-structure.jpg)
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C14H11ClN2O3 and its molecular weight is 290.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is the Nav1.8 sodium ion channel . Nav1.8 channels are a subgroup of voltage-gated sodium channels that are exclusively expressed on small diameter primary afferent neurons . They play a crucial role in the neurotransmission of nociceptive pain .
Mode of Action
This compound acts as a selective blocker of the Nav1.8 sodium channel . It reduces the firing rate of joint afferents during noxious rotation of the joint but has no effect during non-noxious rotation . This selective blocking action reduces the transmission of pain signals from the joint .
Biochemical Pathways
The compound’s action on Nav1.8 sodium channels affects the inflow of low-intensity mechanical signals to spinal wide dynamic range (WDR) neurons . Nav1.8 sodium channels on the central terminals seem to be key to the modulation of spontaneous firing in certain conditions .
Pharmacokinetics
It is known to be soluble in dmso to 100 mm and in ethanol to 25 mm , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in a significant reduction in behavioral measures of chronic pain . By blocking the Nav1.8 sodium channels, it reduces the transmission of pain signals, thereby alleviating pain .
Properties
CAS No. |
6088-88-6 |
|---|---|
Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.7 g/mol |
IUPAC Name |
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-5-3-9(4-6-10)8-11(13(16)18)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+ |
InChI Key |
REELYLPJMWRIQG-DHZHZOJOSA-N |
SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



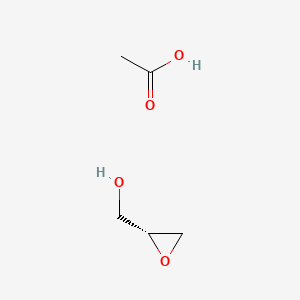
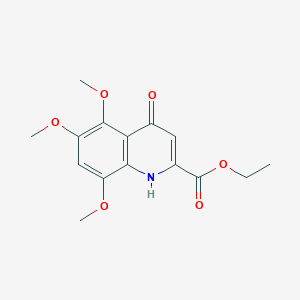
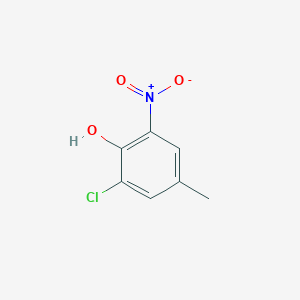
![N-[(naphthalen-1-yl)methyl]guanidine hydrochloride](/img/structure/B3054449.png)
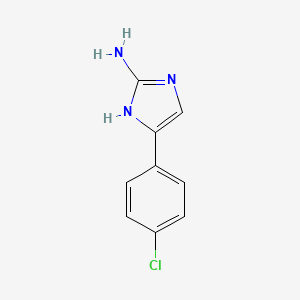
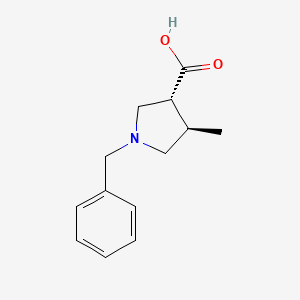
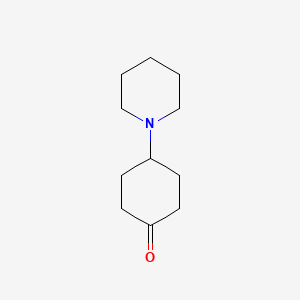

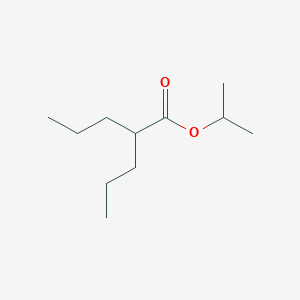
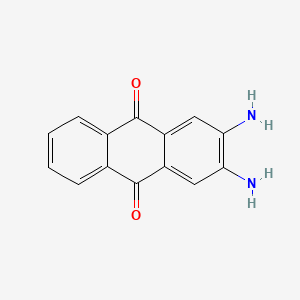
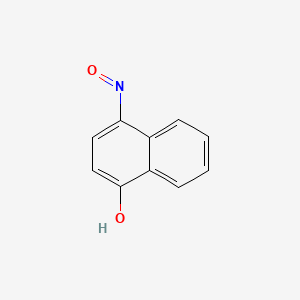
![2H,3H-Naphtho[1,2-B]furan-2-one](/img/structure/B3054461.png)
